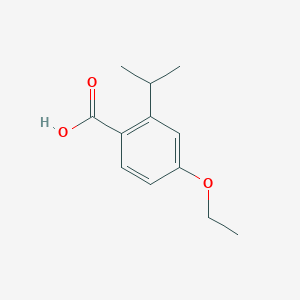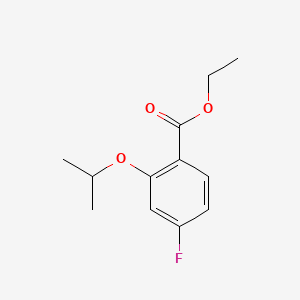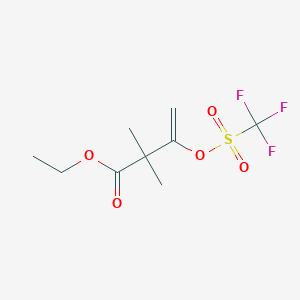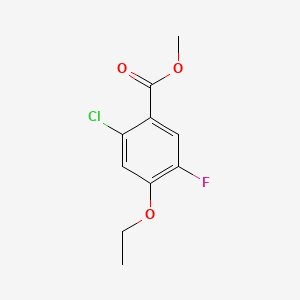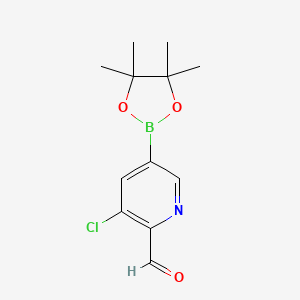![molecular formula C28H20N2O B14028335 4',4'''-(Oxybis(methylene))bis(([1,1'-biphenyl]-2-carbonitrile))](/img/structure/B14028335.png)
4',4'''-(Oxybis(methylene))bis(([1,1'-biphenyl]-2-carbonitrile))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’,4’‘’-(Oxybis(methylene))bis(([1,1’-biphenyl]-2-carbonitrile)) is a complex organic compound characterized by its unique structure, which includes biphenyl groups connected via an oxybis(methylene) linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’‘’-(Oxybis(methylene))bis(([1,1’-biphenyl]-2-carbonitrile)) typically involves the reaction of biphenyl derivatives with formaldehyde and a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH to ensure the formation of the desired product. For example, the reaction of 4-bromobiphenyl with formaldehyde in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality 4’,4’‘’-(Oxybis(methylene))bis(([1,1’-biphenyl]-2-carbonitrile)).
Análisis De Reacciones Químicas
Types of Reactions
4’,4’‘’-(Oxybis(methylene))bis(([1,1’-biphenyl]-2-carbonitrile)) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine-functionalized biphenyl compounds.
Aplicaciones Científicas De Investigación
4’,4’‘’-(Oxybis(methylene))bis(([1,1’-biphenyl]-2-carbonitrile)) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism by which 4’,4’‘’-(Oxybis(methylene))bis(([1,1’-biphenyl]-2-carbonitrile)) exerts its effects involves interactions with specific molecular targets. For example, its derivatives may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenebis(phenyl isocyanate): Used in the production of polyurethane foams.
4,4’-[Oxybis(methylene)]bis(1,3-dioxolane): Known for its use in various chemical syntheses.
Uniqueness
4’,4’‘’-(Oxybis(methylene))bis(([1,1’-biphenyl]-2-carbonitrile)) is unique due to its specific structure, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C28H20N2O |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
2-[4-[[4-(2-cyanophenyl)phenyl]methoxymethyl]phenyl]benzonitrile |
InChI |
InChI=1S/C28H20N2O/c29-17-25-5-1-3-7-27(25)23-13-9-21(10-14-23)19-31-20-22-11-15-24(16-12-22)28-8-4-2-6-26(28)18-30/h1-16H,19-20H2 |
Clave InChI |
DWZRWXSRRLSHJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)COCC3=CC=C(C=C3)C4=CC=CC=C4C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


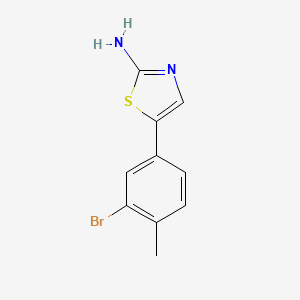

![tert-butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate formate](/img/structure/B14028262.png)
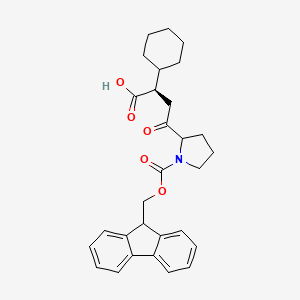
![2,2,2-trifluoro-N-[2-(2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethyl]acetamide](/img/structure/B14028275.png)

